molecular formula C20H22N6O2 B4373026 N~3~,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373026
M. Wt: 378.4 g/mol
InChI Key: CYJQLLYGHBCKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring two pyridyl groups and a pyrazole core, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Pyridyl Groups: The pyridyl groups can be introduced via a nucleophilic substitution reaction using 4,6-dimethyl-2-chloropyridine.

    Amidation: The final step involves the formation of the dicarboxamide by reacting the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridyl rings.

    Reduction: Reduction reactions can target the pyrazole core or the amide functionalities.

    Substitution: The pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N3,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used in studies involving enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N3,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N~3~,N~4~-BIS(2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE: Lacks the methyl groups on the pyridyl rings.

    N~3~,N~4~-BIS(4-METHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE: Has only one methyl group on each pyridyl ring.

Uniqueness

The presence of two 4,6-dimethyl-2-pyridyl groups in N3,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-N,4-N-bis(4,6-dimethylpyridin-2-yl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-11-6-13(3)21-16(8-11)23-19(27)15-10-26(5)25-18(15)20(28)24-17-9-12(2)7-14(4)22-17/h6-10H,1-5H3,(H,21,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQLLYGHBCKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CN(N=C2C(=O)NC3=CC(=CC(=N3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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